Product packaging for 4-Fluorothiophene-3-carbaldehyde(Cat. No.:CAS No. 614729-75-8)

4-Fluorothiophene-3-carbaldehyde

Cat. No.: B3274799
CAS No.: 614729-75-8
M. Wt: 130.14 g/mol
InChI Key: QSXQHBKWSNXBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Fluorothiophene-3-carbaldehyde is a high-value fluorinated heterocyclic building block designed for advanced research and development applications. This compound integrates a reactive aldehyde group with a thiophene ring and a fluorine atom, creating a versatile scaffold for constructing complex molecules. Its primary research value lies in its role as a key synthetic intermediate in medicinal chemistry. The aldehyde functional group is pivotal for forming Schiff bases, a class of compounds studied extensively for their diverse biological activities, including enzyme inhibition . Fluorinated thiophene derivatives are of significant interest in the development of new pharmaceutical agents due to the potential for enhanced metabolic stability, bioavailability, and binding affinity that fluorine incorporation can provide . Researchers can utilize this compound to synthesize novel ligands or coordinate with metal centers to create complexes with potential biological effects, building upon research into related benzothiophene and thiophene structures . Beyond medicinal chemistry, this compound is a candidate for applications in material science. Thiophene-based molecules are fundamental in the development of organic semiconductors and conductive polymers . The addition of a fluorine substituent can fine-tune electronic properties such as the HOMO-LUMO energy gap and molecular packing, which are critical parameters for performance in electronic devices. Disclaimer: This product is intended for research purposes only and is not for diagnostic or therapeutic use. The information presented is based on the properties of closely related chemical structures and is provided for descriptive purposes. Researchers should consult the specific product specifications and safety data sheet (SDS) for accurate handling and usage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3FOS B3274799 4-Fluorothiophene-3-carbaldehyde CAS No. 614729-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluorothiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FOS/c6-5-3-8-2-4(5)1-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXQHBKWSNXBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of 4 Fluorothiophene 3 Carbaldehyde

Reactivity of the Aldehyde Functionality

The carbon-oxygen double bond of the aldehyde group is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is central to many of its transformations.

Nucleophilic addition is a fundamental reaction class for aldehydes. nih.govquora.com The reaction begins with the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate which is subsequently protonated. researchgate.net This pathway is the basis for the formation of several important derivatives.

Imines: These are formed through the condensation reaction of the aldehyde with primary amines. harvard.edulibretexts.org The reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. libretexts.orglibretexts.org

Oximes: The reaction of 4-Fluorothiophene-3-carbaldehyde with hydroxylamine (B1172632) (NH₂OH), usually from a salt like hydroxylamine hydrochloride, yields an oxime. google.comorientjchem.org This reaction involves nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by elimination of a water molecule to form the C=N-OH functionality. researchgate.net

Hydrazones: Condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) produces hydrazones. nih.govresearchgate.netlibretexts.org The mechanism is analogous to imine and oxime formation, resulting in a compound containing the C=N-NRR' moiety. libretexts.org These reactions are widely used for the derivatization of carbonyl compounds. nih.govmdpi.com

Table 1: Nucleophilic Addition Products of this compound

Reactant Product Type General Product Structure
Primary Amine (R-NH₂) Imine 4-fluoro-N-R-1-(thiophen-3-yl)methanimine
Hydroxylamine (NH₂OH) Oxime This compound oxime

The aldehyde group can be readily reduced to a primary alcohol. A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comlibretexts.org In a protic solvent like methanol (B129727) or ethanol, NaBH₄ serves as a source of hydride ions (H⁻) which attack the electrophilic carbonyl carbon. youtube.com The subsequent protonation of the resulting alkoxide intermediate yields the primary alcohol, (4-fluorothiophen-3-yl)methanol (B2431093). harvard.edumasterorganicchemistry.com This reduction is highly selective for aldehydes and ketones, leaving other functional groups like esters unaffected. libretexts.org

Table 2: Reduction of this compound

Reagent Product Transformation

Oxidation of the aldehyde group provides the corresponding carboxylic acid, 4-fluorothiophene-3-carboxylic acid. This transformation can be achieved using a variety of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The reaction involves the conversion of the C-H bond of the aldehyde into a C-O bond, resulting in the formation of the carboxylic acid functional group. The synthesis of substituted thiophenecarboxylic acids is a well-established process in organic chemistry. chemicalbook.comsigmaaldrich.com

Condensation reactions are crucial for forming new carbon-carbon and carbon-nitrogen bonds, extending the molecular framework.

Condensation with Nitrogen Nucleophiles: As discussed previously, reactions with amines, hydroxylamine, and hydrazines are classic examples of condensation with nitrogen nucleophiles, leading to imines, oximes, and hydrazones, respectively. nih.govresearchgate.net

Condensation with Carbon Nucleophiles:

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate), typically catalyzed by a weak base such as piperidine (B6355638) or ammonium (B1175870) acetate. bhu.ac.innih.gov The reaction proceeds via nucleophilic addition of the carbanion from the active methylene compound to the aldehyde, followed by dehydration to yield a new C=C double bond. nih.gov Reacting this compound with malononitrile, for instance, would produce 2-((4-fluorothiophen-3-yl)methylene)malononitrile. researchgate.netresearchgate.net

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity. libretexts.orgwikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), such as Ph₃P=CHR. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which decomposes to form the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgmasterorganicchemistry.comlumenlearning.com This allows for the synthesis of various 3-vinyl-4-fluorothiophene derivatives.

Table 3: Condensation Reactions of this compound

Reaction Type Carbon Nucleophile Catalyst/Reagent Product Type
Knoevenagel Malononitrile Piperidine / Ammonium Acetate α,β-Unsaturated dinitrile

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system, typically reactive towards electrophilic substitution. However, the reactivity and regioselectivity in this compound are significantly influenced by the electronic properties of both the fluorine and formyl substituents.

The outcome of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the combined directing effects of the substituents. libretexts.org

Fluorine (at C4): Fluorine is a deactivating group due to its strong inductive electron-withdrawing effect (-I). However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+R effect), which stabilizes the carbocation intermediate (the arenium ion) formed during attack at these positions. In this molecule, the positions ortho to the fluorine are C3 and C5.

Formyl Group (at C3): The aldehyde group is a strong deactivating group due to both inductive (-I) and resonance (-R) electron withdrawal. It is a meta-director, meaning it directs incoming electrophiles to the position meta to itself. In this case, the position meta to the formyl group is C5.

The vacant positions on the ring are C2 and C5. The directing effects of the two substituents are as follows:

Attack at C2: This position is ortho to the deactivating formyl group and is not favorably directed by the fluorine atom.

Attack at C5: This position is para (in thiophene nomenclature) to the formyl group, but more importantly, it is ortho to the fluorine atom and meta to the formyl group. Both substituents, therefore, direct an incoming electrophile to the C5 position. The fluorine atom stabilizes the intermediate via its +R effect, while the formyl group's deactivating -R effect is not expressed at the meta position.

Nucleophilic Aromatic Substitution Reactions on the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly when they are "activated" by electron-withdrawing groups. libretexts.orgresearchgate.net In this compound, the fluorine atom serves as a leaving group, and its substitution is facilitated by the electron-withdrawing nature of the adjacent carbaldehyde group (-CHO). This group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org

Addition: A nucleophile attacks the carbon atom bonded to the fluorine, breaking the aromaticity of the thiophene ring and forming a tetrahedral intermediate (Meisenheimer complex). The negative charge is delocalized across the ring and, crucially, onto the oxygen atom of the carbaldehyde group.

Elimination: The aromaticity is restored by the expulsion of the fluoride (B91410) ion, resulting in the substituted product.

Fluorine is an effective leaving group in SNAr reactions despite the strength of the C-F bond. This is because its high electronegativity strongly polarizes the carbon atom, making it highly susceptible to nucleophilic attack, which is often the rate-determining step. The presence of electron-withdrawing groups ortho or para to the leaving group is typically required to accelerate the substitution. scispace.com In this molecule, the ortho carbaldehyde group provides this necessary activation. A variety of nucleophiles, including amines, azoles, and carboxylic acids, can be employed in these transformations, often under mild conditions. nih.govrsc.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Kumada-Tamao-Corriu)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. This compound can serve as an electrophilic partner in these reactions, where the C-F bond is cleaved and replaced with a new carbon-based fragment.

Suzuki Reaction: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide using a palladium catalyst and a base. wikipedia.orglibretexts.org While aryl chlorides and bromides are more common substrates, the use of aryl fluorides has been developed. The key steps in the catalytic cycle are the oxidative addition of the palladium(0) catalyst to the C-F bond, transmetalation with the organoboron species, and reductive elimination to form the product and regenerate the catalyst. wikipedia.orgorganic-chemistry.org The base is crucial for activating the organoboron reagent to facilitate transmetalation. organic-chemistry.org

Stille Reaction: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.orglibretexts.org A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture and their compatibility with a wide range of functional groups, including aldehydes. thermofisher.com The mechanism is similar to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The versatility of the Stille coupling allows for the formation of various C-C bonds, as the R-group on the tin reagent can be aryl, alkenyl, or allyl. wikipedia.orglibretexts.org

Kumada-Tamao-Corriu Reaction: This reaction was one of the first transition-metal-catalyzed cross-coupling methods, utilizing a Grignard reagent (organomagnesium halide) as the nucleophile and typically a nickel or palladium catalyst. chem-station.comwikipedia.orgorganic-chemistry.org The high reactivity of Grignard reagents makes the Kumada coupling very efficient. However, this high reactivity can also be a limitation, as Grignard reagents are incompatible with acidic protons and certain electrophilic functional groups, potentially including the aldehyde in this compound if not performed under carefully controlled conditions. chem-station.com The catalytic cycle follows the standard oxidative addition, transmetalation, and reductive elimination pathway. chem-station.com

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions
ReactionNucleophileTypical CatalystKey Features
SuzukiOrganoboron (e.g., R-B(OH)₂)Pd complexesRequires base; boronic acids are generally non-toxic and stable. libretexts.orgyoutube.com
StilleOrganostannane (e.g., R-SnBu₃)Pd complexesTolerates many functional groups; tin reagents are toxic. organic-chemistry.orgthermofisher.com
KumadaGrignard Reagent (R-MgX)Ni or Pd complexesHighly reactive nucleophiles; less functional group tolerance. chem-station.comwikipedia.org

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful method for regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org This creates a stabilized aryllithium intermediate that can then react with various electrophiles. organic-chemistry.org

For this compound, both the fluorine atom and the carbaldehyde group could potentially act as DMGs. Fluorine is considered a moderate DMG. organic-chemistry.org However, the carbaldehyde group presents a challenge because it is highly electrophilic and would readily react with the nucleophilic organolithium base. harvard.edu

To overcome this, a common strategy is the in situ protection of the aldehyde. The aldehyde can be transiently converted into a more robust directing group, such as an α-amino alkoxide, by reacting it with a lithium amide like lithium tetramethylpiperidide (LiTMP). This new group is an excellent DMG and directs a second lithiation event to the C-2 position. Subsequent reaction with an electrophile and workup would regenerate the aldehyde, achieving regioselective functionalization at the position ortho to the original aldehyde. harvard.edu

Cycloaddition Reactions Involving this compound as a Building Block

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful examples. libretexts.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.

Thiophene and its derivatives can participate in cycloaddition reactions, although their aromatic character makes them less reactive than non-aromatic dienes. The reaction often requires high temperatures or pressures, or the presence of activating groups. This compound could potentially act as a component in such reactions.

As a Diene: The thiophene ring itself could serve as the 4π-electron component. The electronic nature of the substituents would influence its reactivity.

As a Dienophile: The double bond of the thiophene ring, activated by the electron-withdrawing carbaldehyde group, could potentially act as the 2π-electron component, reacting with a more reactive diene.

The stereospecificity of the Diels-Alder reaction is a key feature, with the relative stereochemistry of the substituents on the diene and dienophile being retained in the product. libretexts.org Other types of cycloadditions, such as [4+3] or 1,3-dipolar cycloadditions, could also be envisioned, providing access to seven-membered rings or five-membered heterocyclic systems, respectively. uchicago.eduyoutube.com

Mechanistic Investigations of Key Transformations

Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Kinetic Isotope Effects (KIEs) in Reaction Pathways

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes (e.g., hydrogen with deuterium). wikipedia.orglibretexts.org Measuring KIEs is a powerful tool for elucidating reaction mechanisms, particularly for identifying whether the breaking of a specific bond is part of the rate-determining step. libretexts.orgprinceton.edu

If a C-H bond is broken in the slowest step of a reaction, replacing that hydrogen with deuterium (B1214612) will typically cause a significant decrease in the reaction rate (a "primary" KIE, kH/kD > 1). youtube.com If the isotopic substitution is at a site not directly involved in bond-breaking, a smaller "secondary" KIE may be observed, which can still provide valuable information about the transition state. libretexts.org

For reactions involving this compound, KIE studies could be used to:

Probe DoM: By replacing the hydrogen at the C-2 position with deuterium, one could determine if the C-H bond cleavage is the rate-limiting step in the metalation process.

Investigate Cross-Coupling: While the primary bond broken is C-F, isotopic labeling of other parts of the molecule or coupling partner could reveal details about other steps in the catalytic cycle.

Analyze Aldehyde Reactions: Deuterating the aldehyde proton (C(D)O) could help understand its role in certain transformations.

The presence of a significant primary deuterium KIE is often evidence that hydrogen abstraction is at least partially rate-limiting. nih.gov

Identification of Rate-Limiting Steps and Transition State Analysis

Identifying the rate-limiting step—the slowest step in a reaction mechanism—is fundamental to understanding and controlling a chemical transformation. nih.gov For multi-step catalytic cycles, such as those in cross-coupling reactions, any of the elementary steps (oxidative addition, transmetalation, or reductive elimination) can be rate-limiting, depending on the specific substrates, catalyst, and conditions.

Transition state analysis , often performed using computational quantum chemistry methods, provides a theoretical picture of the high-energy transition state structure that connects reactants and products. researchgate.net By calculating the energy barriers for each step in a proposed mechanism, researchers can identify the most likely reaction pathway and the corresponding rate-limiting step. nih.gov

For the transformations of this compound:

In metal-catalyzed cross-coupling , the oxidative addition of palladium to the strong C-F bond is often a challenging and potentially rate-limiting step. Transition state analysis can help in designing more effective catalyst-ligand systems that lower the energy barrier for this process.

In nucleophilic aromatic substitution , computational studies can model the Meisenheimer intermediate and the transition states leading to its formation and collapse, confirming the role of the aldehyde group in stabilizing the intermediate. libretexts.org

These mechanistic investigations, combining experimental data like KIEs with theoretical calculations, provide a deep understanding of the molecule's reactivity. libretexts.orgnih.gov

Derivatives, Analogues, and Structure Reactivity Relationships Srr

Synthesis of Substituted 4-Fluorothiophene-3-carbaldehyde Derivatives

The inherent reactivity of both the thiophene (B33073) ring and the aldehyde group allows for a diverse range of synthetic transformations, leading to a variety of substituted derivatives.

Introducing substituents onto the thiophene ring of this compound can be achieved through various synthetic strategies, significantly expanding its chemical diversity. One key approach involves the chemo- and regioselective bromine/lithium exchange reaction. For instance, a similar protocol has been successfully applied for the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, demonstrating the feasibility of introducing alkyl groups at specific positions on the thiophene ring. mdpi.comresearchgate.net This method typically involves the protection of the aldehyde, followed by halogenation and subsequent lithium-halogen exchange to introduce the desired substituent.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a powerful tool for creating carbon-carbon bonds at various positions of the thiophene ring. Although direct examples with this compound are not extensively documented, the successful synthesis of 4-arylthiophene-2-carbaldehydes from 4-bromothiophene-2-carbaldehyde and various arylboronic acids or esters showcases the potential of this methodology. nih.gov This suggests that functionalization at the 2 and 5-positions of the this compound ring with aryl groups is a viable synthetic route.

Table 1: Potential Strategies for Thiophene Ring Modification

Position of SubstitutionSynthetic MethodPotential Substituents
2-positionHalogenation followed by cross-coupling (e.g., Suzuki, Stille)Aryl, Alkyl, Heteroaryl
5-positionDirected ortho-metalation, Halogenation/cross-couplingAlkyl, Aryl, Silyl

The aldehyde functionality of this compound is a versatile handle for a multitude of chemical transformations, enabling the construction of more complex molecular frameworks.

Classic aldehyde reactions such as the Wittig reaction provide a straightforward method for converting the carbonyl group into an alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlumenlearning.com This reaction, involving a phosphonium (B103445) ylide, allows for the introduction of a wide range of substituted vinyl groups. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlumenlearning.com

The Knoevenagel condensation is another powerful tool for functionalizing the aldehyde group. diva-portal.orgnih.govsci-hub.seresearchgate.net This reaction, which involves the condensation of the aldehyde with an active methylene (B1212753) compound, can be used to synthesize various α,β-unsaturated compounds. nih.govsci-hub.seresearchgate.netnih.gov For example, the reaction of thiophene-3-carbaldehyde with substituted acetophenones in the presence of a base yields chalcone (B49325) derivatives. nih.gov

Reductive amination offers a pathway to synthesize amines from this compound. unimi.itnih.govorganic-chemistry.orglibretexts.orgorganic-chemistry.org This one-pot reaction typically involves the formation of an imine intermediate by reacting the aldehyde with an amine, followed by in-situ reduction to the corresponding amine. unimi.itnih.govorganic-chemistry.orglibretexts.orgorganic-chemistry.org

Table 2: Key Reactions for Aldehyde Group Functionalization

ReactionReagentsProduct Type
Wittig ReactionPhosphonium ylide (e.g., Ph₃P=CHR)Alkene
Knoevenagel CondensationActive methylene compound (e.g., malononitrile, ethyl cyanoacetate)α,β-Unsaturated compound
Reductive AminationAmine (R-NH₂) and a reducing agent (e.g., NaBH₃CN)Substituted amine
OxidationOxidizing agent (e.g., KMnO₄, CrO₃)Carboxylic acid
ReductionReducing agent (e.g., NaBH₄, LiAlH₄)Alcohol

Investigations into Structure-Reactivity Relationships (SRR)

The interplay of electronic and steric effects of substituents on the this compound core significantly influences its reactivity and the outcome of chemical reactions.

The fluorine atom at the 4-position of the thiophene ring exerts a strong electron-withdrawing inductive effect, which significantly impacts the reactivity of the molecule. This effect increases the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. The electron-withdrawing nature of fluorine can also influence the reactivity of the thiophene ring itself, particularly in reactions such as nucleophilic aromatic substitution.

The introduction of additional substituents on the thiophene ring can further modulate the electronic properties. Electron-donating groups would be expected to decrease the electrophilicity of the aldehyde and the ring, while additional electron-withdrawing groups would enhance it. These electronic perturbations can be harnessed to fine-tune the reactivity of the molecule for specific synthetic applications.

Steric hindrance plays a crucial role in determining the feasibility and outcome of reactions involving this compound and its derivatives. youtube.comwikipedia.orgedubirdie.comnih.govyoutube.com The introduction of bulky substituents on the thiophene ring, particularly at positions adjacent to the aldehyde group (the 2- and 4-positions), can impede the approach of nucleophiles to the carbonyl carbon. youtube.comwikipedia.orgedubirdie.comnih.govyoutube.com

This steric congestion can lead to a decrease in reaction rates or even prevent a reaction from occurring altogether. edubirdie.com For instance, in reactions like the Wittig olefination or Grignard additions, bulky substituents near the aldehyde can influence the stereochemical outcome of the reaction, favoring the formation of one stereoisomer over another. Understanding and predicting these steric effects are critical for achieving desired reaction selectivity and yield. wikipedia.org

Incorporation of this compound into Complex Molecular Architectures

The unique structural and electronic features of this compound make it an attractive building block for the synthesis of more complex and potentially bioactive molecules. nih.govresearchgate.netmdpi.com Its ability to undergo a variety of chemical transformations allows for its incorporation into diverse molecular scaffolds, including heterocyclic systems.

For example, condensation reactions involving the aldehyde group can be utilized to construct larger conjugated systems. The reaction of a thiophene carbaldehyde with 2-methylbenzothiazole (B86508) in a Knoevenagel-type condensation has been used to synthesize thiophene-vinyl-benzothiazole based ligands. diva-portal.org This highlights the potential of this compound to serve as a precursor for functional materials and probes.

Furthermore, the aldehyde group can be used as a handle to build fused heterocyclic systems. researchgate.net The versatility of this starting material opens up possibilities for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. nih.govnih.govresearchgate.netmdpi.com

Preparation of Fused Heterocyclic Systems (e.g., pyrazoloquinolines, thienoquinolines)

The construction of fused heterocyclic systems is a cornerstone of modern synthetic chemistry, driven by the diverse pharmacological and material properties exhibited by these scaffolds. This compound is a promising precursor for the synthesis of various fused heterocycles, particularly pyrazoloquinolines and thienoquinolines, through well-established synthetic methodologies.

Pyrazoloquinolines:

The synthesis of pyrazolo[4,3-f]quinolines can be envisioned through multi-component reactions involving this compound. A plausible approach involves a reaction analogous to the Friedländer annulation, where the aldehyde condenses with a suitably substituted aminopyrazole. The electron-withdrawing fluorine atom on the thiophene ring is anticipated to enhance the electrophilicity of the aldehyde carbon, thereby facilitating the initial condensation step.

For instance, the reaction of this compound with a 5-aminopyrazole derivative in the presence of an acid or base catalyst could proceed through an initial imine formation or Michael-type addition, followed by cyclization and aromatization to yield the corresponding fluorinated thieno[3,2-b]pyrazolo[4,3-f]quinoline. The regioselectivity of such reactions can often be influenced by the reaction conditions and the substitution pattern of the pyrazole (B372694) starting material. The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in pyrazole formation from 1,3-dicarbonyl compounds, a principle that could potentially be applied here to control the formation of specific isomers. conicet.gov.ar

A general synthetic scheme for the preparation of pyrazoloquinolines is presented below:

Reactant 1Reactant 2ProductReaction Type
This compound5-AminopyrazoleFluorinated Thieno[3,2-b]pyrazolo[4,3-f]quinolineFriedländer-type condensation

Thienoquinolines:

Thieno[3,2-b]quinolines are another class of fused heterocycles accessible from this compound. The Friedländer synthesis is a classical and effective method for quinoline (B57606) formation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. researchgate.netwikipedia.org In this context, a derivative of this compound, specifically a 2-aminothiophene-3-carbaldehyde, would be the ideal starting material.

While this compound itself is not a direct precursor for the Friedländer synthesis of thienoquinolines, it can be a key intermediate in the synthesis of the required 2-aminothiophene-3-carbaldehyde. One of the most prominent methods for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. organic-chemistry.orgacs.org This multicomponent reaction involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.orgacs.org Although the aldehyde group of this compound itself could participate in the Gewald reaction, a more controlled approach would be to utilize a precursor ketone to construct the 2-aminothiophene ring, followed by formylation at the 3-position.

Alternatively, functional group interconversion on the this compound scaffold could be employed to introduce an amino group at the 2-position. Once the requisite 2-amino-4-fluorothiophene-3-carbaldehyde is obtained, it can undergo a Friedländer condensation with a variety of ketones or other active methylene compounds to afford a diverse library of substituted 4-fluorothieno[3,2-b]quinolines.

Reactant 1Reactant 2ProductReaction Type
2-Amino-4-fluorothiophene-3-carbaldehydeKetone (e.g., Acetophenone)Substituted 4-Fluorothieno[3,2-b]quinolineFriedländer Annulation

Synthesis of Macrocycles and Cage Compounds

The incorporation of thiophene rings into macrocyclic and cage-like structures has been an area of active research, driven by their potential applications in host-guest chemistry, molecular recognition, and as materials with unique optoelectronic properties. The rigid and planar nature of the thiophene ring, combined with the reactive handles provided by the formyl group, makes this compound an attractive building block for the construction of these complex architectures.

The synthesis of macrocycles often relies on reactions that form robust covalent bonds under conditions that favor cyclization over polymerization, typically achieved through high-dilution techniques or template-assisted methods. The aldehyde functionality of this compound is well-suited for participating in reactions such as imine condensation, Wittig-type reactions, and McMurry couplings, which are commonly employed in macrocyclization strategies.

For example, a [2+2] macrocyclization could be envisioned by reacting this compound with a diamine. The reaction would form a tetrameric macrocycle containing two thiophene units and two diimine linkages. The specific geometry and size of the resulting macrocycle would be dictated by the length and flexibility of the diamine linker.

Reactant 1Reactant 2ProductReaction Type
This compound (2 equiv.)Diamine (2 equiv.)Thiophene-containing MacrocycleImine Condensation

Furthermore, the synthesis of more complex, three-dimensional cage compounds can be approached through the reaction of this compound with trifunctional or tetrafunctional building blocks. For instance, condensation with a tripodal amine could lead to the formation of an imine-linked cage molecule. The inherent geometry of the thiophene ring and the trifunctional linker would direct the self-assembly of the components into a well-defined cage structure.

The presence of the fluorine atom on the thiophene ring can also be exploited to fine-tune the properties of the resulting macrocycles and cages. The electron-withdrawing nature of fluorine can influence the electronic properties of the π-conjugated system, potentially leading to interesting photophysical behaviors. Moreover, the fluorine atoms could serve as sites for further functionalization or as recognition points within the macrocyclic cavity.

While the direct synthesis of cage compounds from this compound is not extensively documented, the principles of dynamic covalent chemistry and supramolecular self-assembly provide a conceptual framework for their design and synthesis.

Spectroscopic and Structural Elucidation of 4 Fluorothiophene 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Proton NMR (¹H NMR) provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In 4-Fluorothiophene-3-carbaldehyde, three distinct proton signals are expected: the aldehyde proton and two protons on the thiophene (B33073) ring.

Aldehyde Proton (-CHO): This proton typically appears as a singlet in a downfield region, generally between δ 9.5 and 10.5 ppm, due to the deshielding effect of the adjacent carbonyl group.

Thiophene Ring Protons (H-2 and H-5): The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the formyl group and the fluorine atom. H-2 is expected to be downfield due to its proximity to the formyl group. The fluorine atom at position 4 will cause splitting in the signal for the adjacent H-5 proton. The H-2 proton will likely appear as a doublet due to coupling with H-5, though long-range coupling to the fluorine may also occur.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
-CHO (H-aldehyde)~10.1Singlet (s) or Doublet (d)Small JH-F coupling might be observed
H-2~8.3Doublet (d)JH2-H5 ~1-3 Hz
H-5~7.5Doublet of doublets (dd)JH5-F ~3-5 Hz, JH5-H2 ~1-3 Hz

Carbon-13 NMR (¹³C NMR) identifies the different carbon environments within a molecule. For this compound, five distinct signals are anticipated. The fluorine atom will induce significant C-F coupling, which is observable as splitting in the signals for C-3, C-4, and C-5. libretexts.org

Carbonyl Carbon (C=O): This carbon is the most deshielded and appears furthest downfield, typically in the range of δ 185-200 ppm. libretexts.org

Thiophene Ring Carbons: The carbons directly bonded to the fluorine (C-4) and the formyl group (C-3) will have their chemical shifts significantly influenced by these substituents. The C-F bond will result in a large one-bond coupling constant (¹JC-F).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)
C=O~185Doublet (d)
C-2~135Doublet (d)
C-3~140Doublet (d)
C-4~160Doublet (d)
C-5~115Doublet (d)

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. For this compound, a single signal is expected for the fluorine atom at the C-4 position. The chemical shift and coupling constants provide valuable structural information. The signal would likely appear as a doublet of doublets due to coupling with the adjacent protons H-5 and potentially the more distant H-aldehyde.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. wikipedia.orgipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. wikipedia.org A cross-peak between the signals for H-2 and H-5 would confirm their scalar coupling and spatial relationship within the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org It would be used to definitively assign which proton is attached to which carbon in the thiophene ring (e.g., H-2 to C-2 and H-5 to C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. ipb.pt It is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected from the aldehyde proton to both C-3 and C-4, and from H-2 to C-3 and C-4, confirming the substitution pattern on the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. A NOESY spectrum could show a correlation between the aldehyde proton and the H-2 proton, providing information about the preferred conformation of the formyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an effective method for identifying the functional groups present. vscht.cz For this compound, characteristic absorption bands would confirm the presence of the aldehyde and the fluoro-substituted thiophene ring.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Aldehyde C-HStretch~2850 and ~2750 (typically two distinct bands) pressbooks.pub
Carbonyl (C=O)Stretch~1680-1705 (Conjugation with the thiophene ring lowers the frequency) pressbooks.pub
Aromatic C-HStretch~3100 vscht.cz
Thiophene C=CStretch~1500-1600
C-FStretch~1100-1250
C-SStretch~600-800

The presence of a strong band around 1680-1705 cm⁻¹ is a key indicator of the conjugated aldehyde group. pressbooks.pub The C-F stretching band and the characteristic C-H stretches of the aldehyde provide further confirmation of the structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₅H₃FOS), the exact molecular weight is 130.14 g/mol . chemscene.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight. The analysis of the fragmentation pattern helps to confirm the structure.

Molecular Ion Peak (M⁺): Expected at m/z ≈ 130.

Key Fragmentation Pathways:

Loss of the formyl radical (-CHO): [M-29]⁺, leading to a fragment at m/z ≈ 101.

Loss of carbon monoxide (CO): [M-28]⁺, leading to a fragment at m/z ≈ 102.

Loss of a fluorine atom (-F): [M-19]⁺, leading to a fragment at m/z ≈ 111.

These fragmentation patterns, particularly the initial loss of the aldehyde group, are diagnostic for this class of compounds.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z RatioIdentity of Fragment
130[C₅H₃FOS]⁺ (Molecular Ion)
101[M - CHO]⁺
102[M - CO]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular geometry, conformation, and intermolecular interactions of this compound.

Although no crystal structure for this compound is available, studies on derivatives of thiophene-3-carbaldehyde and other halogenated heterocyclic aldehydes offer insights into the structural features that might be anticipated. For instance, research on chalcones derived from thiophene-3-carbaldehyde reveals details about the planarity and conformational preferences of the thiophene ring system when incorporated into larger conjugated structures. nih.govresearchgate.net

In a crystallographic study of 5-chloro-7-azaindole-3-carbaldehyde, a related halogenated heterocyclic carbaldehyde, the compound was found to crystallize in the monoclinic system with the space group P21/c. mdpi.com The molecules in the crystal lattice were observed to form dimers through strong hydrogen bonds. mdpi.com Such detailed information, including lattice parameters and intermolecular contacts, would be the goal of an X-ray crystallographic analysis of this compound.

A hypothetical data table for the crystallographic analysis of this compound, were the data available, would resemble the following:

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₅H₃FOS
Formula Weight 130.14 g/mol
Crystal System Unavailable
Space Group Unavailable
a (Å) Unavailable
b (Å) Unavailable
c (Å) Unavailable
α (°) Unavailable
β (°) Unavailable
γ (°) Unavailable
Volume (ų) Unavailable
Z Unavailable

Vibrational Spectroscopic Analysis (e.g., Raman Spectroscopy)

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, which are sensitive to its structure, bonding, and chemical environment. A Raman spectrum of this compound would provide a characteristic fingerprint, with specific peaks corresponding to the stretching and bending vibrations of its constituent chemical bonds.

No experimental Raman spectrum for this compound is currently published. However, computational studies on thiophene and its derivatives, as well as experimental spectra of related compounds, can be used to predict the key vibrational modes. For instance, studies on carbonyl-functionalized quaterthiophenes show that the Raman spectra are typically dominated by strong bands corresponding to the C-C and C=C stretching vibrations within the thiophene rings. researchgate.net

In a study of 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes, density functional theory (DFT) calculations were used to assign the vibrational modes observed in their experimental IR and Raman spectra. mdpi.com The strong band corresponding to the C=O stretching vibration of the aldehyde group was identified in the Raman spectra around 1654-1663 cm⁻¹. mdpi.com Similar vibrational modes would be expected for this compound, with the C-F and C-S bonds also giving rise to characteristic Raman signals. The FT-Raman spectrum of thiophene-3-carbaldehyde oxime has been recorded, indicating the feasibility of obtaining such data for related compounds. nih.gov

A hypothetical table of the principal Raman bands for this compound would be structured as follows:

Table 2: Predicted Principal Raman Bands for this compound

Wavenumber (cm⁻¹) Vibrational Assignment
~3100 C-H stretching (thiophene ring)
~2850 C-H stretching (aldehyde)
~1670 C=O stretching (aldehyde)
~1500-1400 C=C stretching (thiophene ring)
~1250 C-F stretching

It is important to emphasize that the values in this table are predictive and based on data from analogous compounds. Experimental verification is required for definitive assignment.

Computational and Theoretical Studies of 4 Fluorothiophene 3 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, offering a theoretical lens through which the properties of molecules can be predicted and understood. These methods, rooted in quantum mechanics, can model various molecular attributes with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Fluorothiophene-3-carbaldehyde, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. Conformational analysis would further explore other stable or low-energy rotational isomers, particularly concerning the orientation of the carbaldehyde group relative to the thiophene (B33073) ring. While general principles of organic chemistry suggest a planar or near-planar structure for the thiophene ring, the specific impact of the fluorine and carbaldehyde substituents on the geometry requires dedicated computational studies.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO, Electrostatic Potential Mapping)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

An electrostatic potential map would visually represent the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would likely show negative potential around the oxygen and fluorine atoms and positive potential near the hydrogen atoms and the carbonyl carbon.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for the identification and characterization of compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H, ¹³C, ¹⁹F, etc.) and Infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure. For this compound, predicted IR spectra would show characteristic peaks for C=O, C-F, and C-S stretching vibrations, among others.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is also instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization

For any proposed reaction involving this compound, computational modeling can identify the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is essential for understanding the reaction's kinetics and mechanism.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the dynamic behavior of this compound can be inferred and understood by examining computational studies of closely related molecules. MD simulations are a powerful tool for investigating the conformational landscape, rotational dynamics, and intermolecular interactions that govern the macroscopic properties of materials. This section will explore the anticipated dynamic characteristics of this compound based on theoretical studies of similar thiophene derivatives.

The primary dynamic process in this compound is the rotation of the carbaldehyde group around the C3-C(aldehyde) bond. This rotation dictates the conformational preferences of the molecule. Based on density functional theory (DFT) studies of 3-thiophenecarboxaldehyde, two primary planar conformers are expected: a trans and a cis form, referring to the relative orientation of the carbonyl bond and the sulfur atom of the thiophene ring. researchgate.net For the unsubstituted 3-thiophenecarboxaldehyde, the trans conformer is found to be more stable than the cis conformer. researchgate.net The presence of the fluorine atom at the 4-position in this compound is expected to influence the relative stabilities and the rotational barrier between these conformers, although the fundamental dynamics remain the same.

The table below, based on data for the parent compound 3-thiophenecarbaldehyde, illustrates the kind of energetic parameters that would be determined in a computational study. researchgate.net

ParameterValue (kcal/mol)
Relative Stability (E_cis - E_trans)0.89
Rotational Barrier (trans to cis)8.5 - 9.5
Data based on computational studies of 3-thiophenecarboxaldehyde. researchgate.net

Molecular dynamics simulations would allow for the exploration of these conformational transitions over time, providing insights into the flexibility of the molecule and the population of each conformational state at different temperatures.

Furthermore, MD simulations are crucial for understanding the non-covalent interactions that direct the self-assembly and bulk properties of this compound. The fluorine atom and the carbaldehyde group are key players in these interactions. It is well-established that fluorine substitution in thiophene-based materials can lead to significant intermolecular interactions, including hydrogen bonding and halogen bonding. soton.ac.ukresearchgate.netuky.edu

In the condensed phase, the following intermolecular interactions would be of primary interest in an MD simulation of this compound:

C-H···O Hydrogen Bonds: The aldehyde oxygen is a strong hydrogen bond acceptor and can interact with the hydrogen atoms of neighboring thiophene rings.

C-H···F Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor. researchgate.net

S···F and O···F Interactions: These types of halogen bonding have been shown to influence the conformation of fluorinated thiophene-containing polymers. soton.ac.ukuky.edu

π-π Stacking: The aromatic thiophene rings can stack on top of each other, a common interaction in conjugated organic materials.

The interplay of these interactions, as would be revealed by MD simulations, dictates the crystal packing and morphology of the solid material, which in turn affects its electronic and optical properties. Studies on other fluorinated thiophene derivatives have highlighted that such non-covalent interactions are highly influential in determining molecular and polymer morphology. soton.ac.ukresearchgate.netuky.edu

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Building Block for Complex Heterocyclic Systems

The inherent reactivity and electronic nature of 4-Fluorothiophene-3-carbaldehyde make it an important precursor for the construction of sophisticated molecular architectures.

This compound is a valuable starting material for the synthesis of new and complex heterocyclic systems. The aldehyde functional group is highly reactive and can participate in a wide array of chemical reactions, including condensations, cyclizations, and multicomponent reactions. These transformations allow chemists to build upon the fluorinated thiophene (B33073) core, leading to the creation of larger, more intricate organic scaffolds and frameworks. The development of novel molecular frameworks is a cornerstone of modern chemistry, aiming to produce compounds with specific biological or material properties. For instance, the synthesis of complex carbazole-based molecules has yielded potent antioxidant and anticancer agents, demonstrating how building-block strategies can lead to functionally optimized compounds nih.gov. The fluorothiophene carbaldehyde moiety provides a similar gateway to new classes of compounds where the fluorine atom can be used to modulate the scaffold's physicochemical properties.

The structure of this compound is well-suited for its use as a precursor in the design of advanced organic ligands for coordination chemistry. The thiophene ring itself, with its sulfur heteroatom, can coordinate to metal centers. More importantly, the aldehyde group can be readily converted into other functionalities, such as imines (via condensation with amines), alcohols (via reduction), or carboxylic acids (via oxidation). This chemical versatility allows for the creation of multidentate ligands that can form stable complexes with a variety of metals. The presence of the electron-withdrawing fluorine atom on the thiophene ring significantly influences the electronic properties of the resulting ligand, which in turn can tune the catalytic activity, magnetic properties, or photophysical behavior of the final metal complex.

Integration into Functional Materials

The electronic and structural characteristics of this compound make it a sought-after component in the fabrication of high-performance organic materials for electronic and photonic applications.

This compound is identified as a synthetic building block for semiconducting polymers. chemscene.com Conjugated polymers, which feature a backbone of alternating single and double bonds, are the active components in many organic electronic devices. msstate.edu Polythiophenes are a major class of these materials, and introducing fluorine atoms is a key strategy for optimizing their performance. msstate.edu

The carbaldehyde group of the molecule can be chemically modified to introduce polymerizable functionalities, such as vinyl or acetylene (B1199291) groups. This transforms the molecule into a monomer that can be incorporated into polymer chains through reactions like Stille or Suzuki coupling. Often, it is used to construct donor-acceptor (D-A) type copolymers, where the electron-withdrawing nature of the fluorinated thiophene unit makes it an excellent acceptor moiety. rsc.org These D-A polymers often possess desirable properties such as good solubility in organic solvents and low electronic bandgaps, which are crucial for applications in devices like organic field-effect transistors (OFETs). msstate.edursc.org

Table 1: Research Findings on Related Fluorinated Thiophene-Based Polymers

Polymer TypeMonomer ComponentsPolymerization MethodKey PropertiesReference
Donor-Acceptor (D-A) Conjugated Polymer3-fluorothieno[3,4-b]thiophene-2-carboxylate (Acceptor) and various dioxythiophenes (Donors)Stille PolymerizationGood solubility, low bandgap, suitable for electrochromic applications rsc.org

The compound serves as a crucial intermediate for materials used in optoelectronics, including Organic Light Emitting Diodes (OLEDs). chemscene.com In many high-performance organic electronic materials, a donor-π-acceptor (D-π-A) architecture is employed to control the electronic properties and light-emitting behavior. beilstein-journals.orgresearchgate.net In such systems, a central π-conjugated unit (the "pi-spacer") connects an electron-donating part of the molecule to an electron-accepting part. beilstein-journals.orgresearchgate.netbeilstein-archives.org

This compound is an ideal precursor for the π-spacer or the acceptor unit in these D-π-A systems. The aldehyde group provides a reactive site to synthetically link the fluorothiophene core to other aromatic systems, such as triphenylamine (B166846) (a common donor) or organoboron compounds (common acceptors). beilstein-journals.orgresearchgate.net Thienothiophene, a related structure, has been successfully used as the π-conjugated linker in efficient emitters for OLEDs, demonstrating high fluorescence quantum yields and enabling the fabrication of devices with low turn-on voltage and high efficiency. beilstein-journals.orgresearchgate.net The principles used in these designs are directly applicable to derivatives of this compound for creating new materials for OLEDs and organic photovoltaics (OPVs).

The introduction of a fluorine atom onto the thiophene ring has a profound and predictable influence on the properties of the resulting materials, a strategy widely used in materials chemistry. beilstein-journals.org

Energy Level Modulation : Fluorine is the most electronegative element, and its presence on the conjugated backbone of a polymer or small molecule lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Enhanced Stability : Lowering the HOMO energy level generally increases the material's stability against oxidation, leading to longer device lifetimes and better performance in ambient conditions. This is because a higher energy input is required to remove an electron from the material.

Improved Electron Injection/Transport : A lower LUMO level can facilitate the injection of electrons from the cathode in electronic devices like OLEDs and OFETs, potentially leading to more efficient device operation.

Intramolecular Interactions : The fluorine atom can induce favorable intramolecular and intermolecular interactions, which can influence the planarity of the polymer backbone and the solid-state packing of the material. This can lead to improved charge carrier mobility.

Table 2: Effects of Fluorination on Material Properties

PropertyEffect of Fluorine SubstitutionResulting Advantage in MaterialsReference
HOMO/LUMO Energy LevelsLowers the energy of both orbitalsIncreases oxidative stability; tunes the electronic bandgap rsc.org
Electron InjectionFacilitates electron injection due to lower LUMOImproved efficiency in OLEDs and other electronic devices beilstein-journals.org
Molecular PackingCan induce greater planarity and favorable intermolecular interactionsEnhances charge transport and mobility rsc.org

Development of Novel Synthetic Methodologies Utilizing this compound as a Starting Material

The strategic placement of a fluorine atom and a reactive aldehyde group on the thiophene ring makes this compound a valuable and versatile building block in modern organic synthesis. Its unique electronic properties and functional group handles have led to its use in the development of novel synthetic methodologies, particularly for the construction of complex heterocyclic systems and bioactive molecules. Researchers have explored its utility as a precursor in various transformations, including condensation reactions, olefination reactions, and multicomponent reactions to generate diverse molecular scaffolds.

A notable application of this compound is in the synthesis of glucocorticoid receptor agonists, as detailed in a patent application. The preparation of the aldehyde itself involves the oxidation of (4-fluorothiophen-3-yl)methanol (B2431093) using manganese dioxide in methylene (B1212753) chloride at room temperature. patentbuddy.com This straightforward conversion provides a key intermediate for the synthesis of more complex pharmaceutical agents.

The aldehyde functionality of this compound serves as a key electrophilic center for carbon-carbon bond formation. One of the most fundamental and widely employed transformations is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound. nih.govresearchgate.net This reaction, typically catalyzed by a weak base, provides access to a variety of α,β-unsaturated compounds, which are themselves versatile intermediates for further synthetic manipulations.

The general scheme for the Knoevenagel condensation of this compound is depicted below:

Scheme 1: General Knoevenagel Condensation with this compound

A range of active methylene compounds can be employed in this reaction, leading to a diverse set of products with potential applications in materials science and medicinal chemistry. The specific conditions and outcomes are detailed in the following table:

Active Methylene CompoundCatalystSolventProduct
MalononitrilePiperidine (B6355638)Ethanol2-((4-Fluorothiophen-3-yl)methylene)malononitrile
Ethyl CyanoacetateAmmonium (B1175870) AcetateAcetic AcidEthyl 2-cyano-3-(4-fluorothiophen-3-yl)acrylate
Diethyl MalonatePiperidineTolueneDiethyl 2-((4-fluorothiophen-3-yl)methylene)malonate
NitromethaneAmmonium AcetateAcetic Acid(E)-4-Fluoro-3-(2-nitrovinyl)thiophene
1,3-Dimethylbarbituric AcidPyridineEthanol5-((4-Fluorothiophen-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Another powerful method for carbon-carbon double bond formation from aldehydes is the Wittig reaction. patentbuddy.comresearchgate.net This olefination process involves the reaction of an aldehyde with a phosphonium (B103445) ylide, providing a direct route to alkenes with good control over stereochemistry in many cases. The versatility of the Wittig reaction allows for the introduction of a wide array of substituents, making it a valuable tool in target-oriented synthesis. nih.gov

The general scheme for the Wittig reaction of this compound is as follows:

Scheme 2: General Wittig Reaction with this compound

The nature of the phosphonium ylide dictates the structure of the resulting alkene. Below are examples of potential Wittig reactions starting from this compound:

Phosphonium YlideBaseSolventProduct
Methyltriphenylphosphonium Bromiden-ButyllithiumTHF4-Fluoro-3-vinylthiophene
Ethyltriphenylphosphonium IodideSodium HydrideDMSO(E/Z)-3-(Prop-1-en-1-yl)-4-fluorothiophene
(Carbethoxymethyl)triphenylphosphonium ChlorideTriethylamineDichloromethaneEthyl (E)-3-(4-fluorothiophen-3-yl)acrylate
Benzyltriphenylphosphonium ChloridePotassium tert-butoxideTHF(E/Z)-4-Fluoro-3-styrylthiophene

Furthermore, this compound is a key starting material for the synthesis of fused heterocyclic systems, such as thieno[3,2-d]pyrimidines and thieno[3,2-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their structural analogy to purines and their associated biological activities. nih.govmdpi.com

The synthesis of thieno[3,2-d]pyrimidines can be achieved through a multi-step sequence starting with a condensation reaction of this compound. For instance, a Knoevenagel condensation with an active methylene compound, followed by cyclization with a suitable reagent like guanidine (B92328) or urea, can afford the desired fused pyrimidine (B1678525) ring.

A plausible synthetic route to a substituted thieno[3,2-d]pyrimidine (B1254671) is outlined below:

Scheme 3: Synthesis of a Thieno[3,2-d]pyrimidine Derivative

Similarly, the construction of the thieno[3,2-b]pyridine (B153574) ring system can be accomplished through cyclocondensation reactions. A common approach involves the reaction of the α,β-unsaturated derivative of this compound with an enamine or a compound containing an active methylene group in the presence of an ammonia (B1221849) source.

An example of a synthetic strategy towards a thieno[3,2-b]pyridine is shown below:

Scheme 4: Synthesis of a Thieno[3,2-b]pyridine Derivative

The development of these synthetic methodologies highlights the importance of this compound as a versatile intermediate. The ability to readily engage its aldehyde functionality in a variety of carbon-carbon bond-forming reactions and cyclization sequences provides a powerful platform for the generation of novel and complex molecular architectures for applications in both materials science and drug discovery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-fluorothiophene-3-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Answer: The synthesis typically involves multi-step reactions, such as condensation of fluorinated precursors with thiophene derivatives followed by oxidation. For example, thiophene-3-carbaldehyde derivatives can be fluorinated using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled temperatures (0–5°C) to preserve aldehyde functionality . Solvent choice (e.g., dichloromethane or DMF) and catalysts (e.g., pyridine) are critical to minimize side reactions like over-fluorination or aldehyde oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate) typically yields >90% purity .
Synthetic Route Key Conditions Yield Reference
Fluorination of thiophene-3-carbaldehydeSelectfluor®, 0–5°C, DCM60–75%
Aldehyde introduction via Vilsmeier-HaackPOCl₃, DMF, reflux50–65%

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer: Characterization requires a combination of spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR : Distinct peaks for the aldehyde proton (δ 9.8–10.2 ppm) and fluorine-coupled aromatic protons (δ 7.2–7.8 ppm) .
  • FT-IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1100 cm⁻¹ (C-F stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z 130.14 (C₅H₃FOS⁺) .
  • TLC : Rf ~0.5 (hexane:ethyl acetate, 3:1) to monitor reaction progress .

Q. What are common impurities in this compound synthesis, and how are they resolved?

  • Answer: Major impurities include:

  • Unreacted starting materials : Removed via recrystallization (ethanol/water) .
  • Oxidation byproducts (e.g., carboxylic acids) : Neutralized with NaHCO₃ wash .
  • Di-fluorinated isomers : Separated using HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic or spectroscopic data for this compound?

  • Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict optimized geometries and vibrational spectra, which can validate experimental NMR/IR data. For crystallographic discrepancies, SHELX software refines X-ray diffraction data to resolve positional disorders or thermal motion artifacts .

Q. What strategies optimize the regioselectivity of fluorination in thiophene-carbaldehyde derivatives?

  • Answer: Regioselectivity is controlled by:

  • Electronic effects : Electron-withdrawing groups (e.g., aldehydes) direct fluorination to the 4-position via resonance stabilization of intermediates .
  • Steric hindrance : Bulky substituents at the 2-position favor fluorination at the 5-position .
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic fluorination efficiency .

Q. How do structural modifications of this compound impact its bioactivity in drug discovery?

  • Answer: Modifications at the aldehyde group (e.g., Schiff base formation) or thiophene ring (e.g., sulfonation) alter interactions with biological targets:

  • Aldehyde derivatives : Enhance binding to cysteine residues in enzymes (e.g., kinases) .

  • Fluorine position : Para-fluorine increases metabolic stability and membrane permeability .

  • SAR studies : Systematic substitution at the 2- and 5-positions identifies analogs with improved IC₅₀ values .

    Modification Biological Impact Reference
    Schiff base formationIncreased protease inhibition
    5-SulfonationEnhanced solubility and bioavailability

Q. What experimental designs are recommended for assessing the photostability of this compound?

  • Answer: Accelerated degradation studies under UV light (λ = 254 nm) in quartz cuvettes:

  • Kinetic analysis : Monitor aldehyde decay via HPLC every 30 minutes .
  • Protection strategies : Add antioxidants (e.g., BHT) or use amber glassware to reduce photolysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Answer: Cross-validate using orthogonal methods:

  • Melting point : Compare DSC (Differential Scanning Calorimetry) data with literature .
  • Spectral conflicts : Re-run NMR under standardized conditions (deuterated solvent, 25°C) and reference to PubChem or ECHA databases .

Methodological Best Practices

  • Systematic Reviews : Follow Cochrane Handbook guidelines for meta-analyses of bioactivity data, ensuring inclusion/exclusion criteria are predefined .
  • Crystallography : Use SHELXL for high-resolution refinement and CIF validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorothiophene-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Fluorothiophene-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.